molecular formula C14H18ClNO5S B15096799 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester CAS No. 105522-79-0

2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester

Cat. No.: B15096799
CAS No.: 105522-79-0
M. Wt: 347.8 g/mol
InChI Key: ABEXHMFQXVFOHQ-UHFFFAOYSA-N
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Description

2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester is a complex organic compound with a molecular formula of C14H18ClNO5S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester involves multiple steps. One common method involves the Knoevenagel–Cope condensation of the ethyl ester of levulinic acid with cyanoacetic ester or dicyanomalonic acid. This reaction produces the ethyl esters of 2-cyano-3-methyl-2-hexene-1,6-dicarboxylic acid and 4-methyl-5,5-dicyano-4-pentenecarboxylic acid. Heating the substituted acrylonitrile with sulfur in ethyl alcohol in the presence of a secondary amine yields the ethyl ester of 2-amino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloroacetyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester is not well-documented. its potential biological activity could be attributed to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloroacetyl group, for instance, can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid: Similar structure but lacks the chloroacetyl group.

    2-Cyano-3-methyl-2-hexene-1,6-dicarboxylic acid: An intermediate in the synthesis of the target compound.

Uniqueness

The presence of the chloroacetyl group in 2-Chloroacetylamino-3-ethoxycarbonyl-4-methyl-5-thiopheneacetic acid ethyl ester makes it unique compared to its analogs. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

105522-79-0

Molecular Formula

C14H18ClNO5S

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-(2-ethoxy-2-oxoethyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H18ClNO5S/c1-4-20-11(18)6-9-8(3)12(14(19)21-5-2)13(22-9)16-10(17)7-15/h4-7H2,1-3H3,(H,16,17)

InChI Key

ABEXHMFQXVFOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C

Origin of Product

United States

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